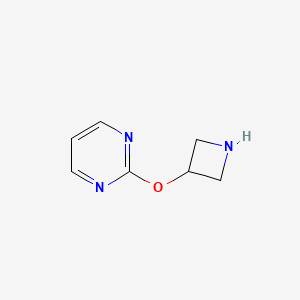
2-(Azetidin-3-yloxy)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diese Verbindung besteht aus einem Pyrimidinring, der über ein Sauerstoffatom an eine Azetidin-Einheit gebunden ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(Azetidin-3-yloxy)pyrimidin erfolgt typischerweise durch die Reaktion von Pyrimidinderivaten mit Azetidinderivaten unter bestimmten Bedingungen. Eine übliche Methode beinhaltet die Verwendung von Pyrimidin-2-ol und Azetidin-3-ylchlorid in Gegenwart einer Base wie Kaliumcarbonat. Die Reaktion wird in einem organischen Lösungsmittel wie Dimethylformamid (DMF) bei erhöhten Temperaturen durchgeführt, um die Bildung des gewünschten Produkts zu fördern.
Industrielle Produktionsverfahren
Obwohl spezifische industrielle Produktionsverfahren für 2-(Azetidin-3-yloxy)pyrimidin nicht gut dokumentiert sind, würde der allgemeine Ansatz die Skalierung der Labor-Synthesemethoden umfassen. Dazu gehören die Optimierung der Reaktionsbedingungen, die Verwendung größerer Reaktionsgefäße und die Sicherstellung der Reinheit der Ausgangsmaterialien. Die industrielle Produktion kann auch kontinuierliche Strömungsreaktoren umfassen, um die Effizienz und Ausbeute zu verbessern.
Analyse Chemischer Reaktionen
Reaktionstypen
2-(Azetidin-3-yloxy)pyrimidin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Nucleophile Substitutionsreaktionen können am Pyrimidinring auftreten, wobei Nucleophile Wasserstoffatome ersetzen.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid in Essigsäure oder Kaliumpermanganat in Wasser.
Reduktion: Lithiumaluminiumhydrid in Tetrahydrofuran (THF).
Substitution: Natriumhydrid in DMF oder Dimethylsulfoxid (DMSO).
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Pyrimidin-N-Oxiden.
Reduktion: Bildung von reduzierten Pyrimidinderivaten.
Substitution: Bildung von substituierten Pyrimidinderivaten mit verschiedenen funktionellen Gruppen.
Wissenschaftliche Forschungsanwendungen
2-(Azetidin-3-yloxy)pyrimidin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein in der organischen Synthese zur Herstellung komplexerer Moleküle verwendet.
Biologie: Untersucht auf sein Potenzial als bioaktive Verbindung mit antimikrobiellen und antiviralen Eigenschaften.
Medizin: Erforscht auf sein Potenzial für die Medikamentenentwicklung, insbesondere bei der Entwicklung neuer Therapeutika.
Industrie: Wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften verwendet, wie z. B. Polymere und Beschichtungen.
Wirkmechanismus
Der Wirkmechanismus von 2-(Azetidin-3-yloxy)pyrimidin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. In biologischen Systemen kann es mit Enzymen oder Rezeptoren interagieren, was zur Hemmung oder Aktivierung spezifischer Pfade führt. So könnte es die DNA-Synthese hemmen, indem es an Nukleinsäurestrukturen bindet, wodurch es antimikrobielle oder antivirale Wirkungen zeigt. Die genauen molekularen Zielstrukturen und Pfade hängen von der jeweiligen Anwendung und der Struktur der Verbindung ab.
Wissenschaftliche Forschungsanwendungen
2-(Azetidin-3-yloxy)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-(Azetidin-3-yloxy)pyrimidine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it could inhibit DNA synthesis by binding to nucleic acid structures, thereby exhibiting antimicrobial or antiviral effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Vergleich Mit ähnlichen Verbindungen
2-(Azetidin-3-yloxy)pyrimidin kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
2-(Azetidin-3-yloxy)chinolin: Ähnliche Struktur, jedoch mit einem Chinolinring anstelle eines Pyrimidinrings.
2-(Azetidin-3-yloxy)benzol: Ähnliche Struktur, jedoch mit einem Benzolring anstelle eines Pyrimidinrings.
2-(Azetidin-3-yloxy)pyridin: Ähnliche Struktur, jedoch mit einem Pyridinring anstelle eines Pyrimidinrings.
Die Einzigartigkeit von 2-(Azetidin-3-yloxy)pyrimidin liegt in seiner Kombination aus Pyrimidin- und Azetidinringen, die spezifische chemische und biologische Eigenschaften verleiht, die sich von seinen Analoga unterscheiden.
Eigenschaften
Molekularformel |
C7H9N3O |
|---|---|
Molekulargewicht |
151.17 g/mol |
IUPAC-Name |
2-(azetidin-3-yloxy)pyrimidine |
InChI |
InChI=1S/C7H9N3O/c1-2-9-7(10-3-1)11-6-4-8-5-6/h1-3,6,8H,4-5H2 |
InChI-Schlüssel |
IXCZTSDQYYVRGN-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1)OC2=NC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



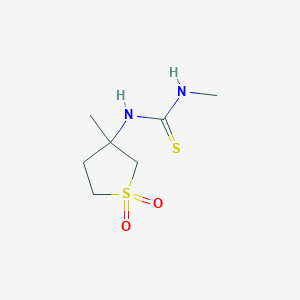
![5-[(4-Chloro-3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B12115629.png)
![6-chloro-2-[(4-methylpiperazin-1-yl)carbonyl]-4H-chromen-4-one](/img/structure/B12115631.png)
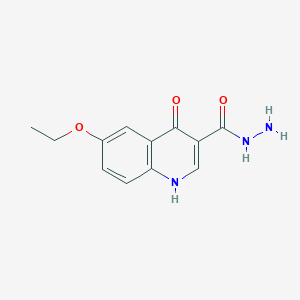
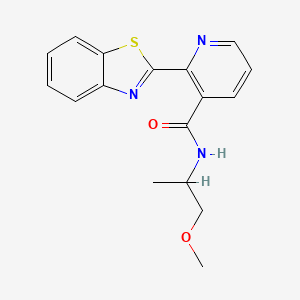
![Propanamide, 2,2-dimethyl-N-[6-methyl-3-(methylthio)-2-pyridinyl]-](/img/structure/B12115650.png)
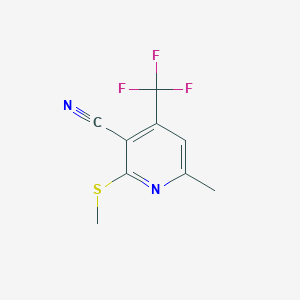
![Butanoic acid, 4-[(2-fluorobenzoyl)amino]-](/img/structure/B12115659.png)
![5-Bromo-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxylic acid](/img/structure/B12115660.png)
![3'-(1-benzofuran-2-ylcarbonyl)-1'-[2-(dimethylamino)ethyl]-4'-hydroxy-1-(prop-2-en-1-yl)spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12115667.png)
![(2S)-2-[3-(2-Cchlorophenoxy)-5-oxo-2H-pyrrol-1-yl]-4-methylpentanoic acid](/img/structure/B12115670.png)
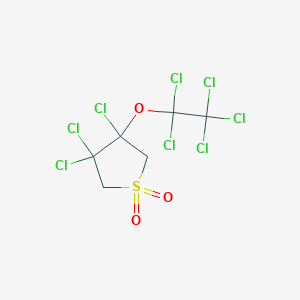
![cyclo[DL-Asp-DL-Pro-DL-xiIle-DL-Leu-DL-Trp]](/img/structure/B12115700.png)
